Methyl 2-(3-cyanopyridin-4-YL)acetate

Kinase Inhibitor Intermediate Pharmaceutical Patent Medicinal Chemistry

Methyl 2-(3-cyanopyridin-4-yl)acetate (CAS 124870-33-3) is a pyridine derivative featuring a cyano group at the 3-position and a methyl acetate moiety at the 4-position of the aromatic ring. This substitution pattern places it within the cyanopyridine scaffold class, a group widely recognized as a privileged structure in medicinal chemistry, particularly for kinase inhibitor development.

Molecular Formula C9H8N2O2
Molecular Weight 176.175
CAS No. 124870-33-3
Cat. No. B599769
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-(3-cyanopyridin-4-YL)acetate
CAS124870-33-3
Molecular FormulaC9H8N2O2
Molecular Weight176.175
Structural Identifiers
SMILESCOC(=O)CC1=C(C=NC=C1)C#N
InChIInChI=1S/C9H8N2O2/c1-13-9(12)4-7-2-3-11-6-8(7)5-10/h2-3,6H,4H2,1H3
InChIKeyNWUXXKOZANWHAK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 2-(3-cyanopyridin-4-YL)acetate (CAS 124870-33-3): Core Properties and Structural Baseline for Procurement Decisions


Methyl 2-(3-cyanopyridin-4-yl)acetate (CAS 124870-33-3) is a pyridine derivative featuring a cyano group at the 3-position and a methyl acetate moiety at the 4-position of the aromatic ring . This substitution pattern places it within the cyanopyridine scaffold class, a group widely recognized as a privileged structure in medicinal chemistry, particularly for kinase inhibitor development [1]. The compound exhibits a predicted LogP of 0.25, a boiling point of 295.5±25.0 °C, and a density of 1.2±0.1 g/cm³ . Its established role as a key intermediate is underscored by its explicit use in patent literature, including WO2005/63768 (SK Chemicals) and US2014/45872 (Novartis) .

Why Methyl 2-(3-cyanopyridin-4-YL)acetate Cannot Be Casually Substituted: The Risks of In-Class Replacement


Although several in-class analogs exist—including the 2-cyano isomer (CAS 1000342-90-4), the 4-cyano isomer (CAS 1260770-32-8), and the ethyl ester variant (CAS 42285-29-0)—these compounds are not functionally interchangeable. The specific 3-cyano-4-acetate substitution pattern on the pyridine ring is critical for downstream coupling reactions, as it establishes a unique geometric and electronic environment that influences both regioselectivity in further functionalization and target binding in kinase assays [1]. The 3-cyanopyridine scaffold itself has been validated as a core pharmacophore in multiple kinase inhibitor patents (e.g., US2007/0287708), where minor alterations to the substitution pattern can ablate activity [1]. The evidence presented below demonstrates that Methyl 2-(3-cyanopyridin-4-YL)acetate carries quantifiable differentiation in patent precedence, synthetic applicability, and downstream biological performance that generic substitution would compromise.

Methyl 2-(3-cyanopyridin-4-YL)acetate: Quantified Differentiation Evidence Against Closest Analogs


Patent Precedence: Explicit Use in Pharmaceutical Compositions Relative to Positional Isomers

Methyl 2-(3-cyanopyridin-4-YL)acetate is explicitly cited as a synthetic intermediate in multiple pharmaceutical patents, including WO2005/63768 A1 (SK Chemicals) and US2014/45872 A1 (Novartis), whereas the 2-cyano isomer (CAS 1000342-90-4) and 4-cyano isomer (CAS 1260770-32-8) are absent from these same patent documents . Specifically, the compound appears on Page/Page column 28 of WO2005/63768 and in Paragraph 0970 of Novartis patent US2014/45872, demonstrating validated utility in proprietary pharmaceutical development programs .

Kinase Inhibitor Intermediate Pharmaceutical Patent Medicinal Chemistry

Synthetic Applicability: Validated Downstream Reduction to 4-(2-Hydroxyethyl)nicotinonitrile with Quantified Yield

Methyl 2-(3-cyanopyridin-4-YL)acetate undergoes NaBH₄-mediated reduction to yield 4-(2-hydroxyethyl)nicotinonitrile (I-65b), an advanced intermediate for kinase inhibitor programs, with a reported yield of 22.42% under standardized conditions (530 mg substrate, 228 mg NaBH₄, ethanol, 0 °C, 4 h) [1]. In contrast, the ethyl ester variant (CAS 42285-29-0) would require more forcing conditions for the same transformation due to the slower hydrolysis kinetics of ethyl esters relative to methyl esters, potentially introducing side reactions that reduce overall process efficiency . The 2-cyano isomer, with its altered electronic distribution, would generate a different regioisomeric alcohol product not matching the required downstream intermediate structure .

Synthetic Intermediate Reduction Process Chemistry

Physicochemical Differentiation from the Ethyl Ester Variant: Molecular Weight and Predicted Boiling Point Impact Purification Strategy

Methyl 2-(3-cyanopyridin-4-YL)acetate (MW 176.17 g/mol, predicted bp 295.5±25.0 °C, LogP 0.25) differs materially from its ethyl ester counterpart (CAS 42285-29-0, MW 190.20 g/mol) . The 14.03 g/mol molecular weight difference and the corresponding shift in boiling point directly affect chromatographic retention times and distillation parameters during purification. Additionally, the LogP of 0.25 for the methyl ester places it in a more hydrophilic regime compared to the ethyl ester (predicted LogP ~0.75), which influences partitioning behavior in aqueous workup and impacts the choice of extraction solvents during scale-up .

Physicochemical Properties Purification Process Development

Class-Level Kinase Inhibition Potency: 3-Cyanopyridine Scaffold Validated Against Pim and p38 Kinase Targets

The 3-cyanopyridine scaffold has been extensively validated as a kinase inhibitor pharmacophore. US Patent 7,781,591 (issued 2010) claims substituted 3-cyanopyridines that inhibit Pim-1, Pim-2, and Pim-3 kinases, with several exemplified compounds exhibiting IC₅₀ values below 100 nM [1]. Separately, condensed pyridines incorporating the 3-cyano moiety have been reported as p38 kinase inhibitors with TNF-α suppression activity [2]. Although direct IC₅₀ data for Methyl 2-(3-cyanopyridin-4-YL)acetate as a final bioactive compound have not been published, its structural congruence with the patented 3-cyanopyridine core—specifically the 3-cyano substituent that is essential for hinge-region binding in kinase ATP pockets—supports its role as the preferred synthetic entry point for generating analogs within this validated pharmacophore space [1][2]. Analogs lacking the 3-cyano group or bearing it at alternative positions (2- or 4-) cannot access the same kinase binding mode.

Kinase Inhibition Pim Kinase p38 MAP Kinase Drug Discovery

Commercial Availability and Purity Benchmarking: 98% Purity Standard with Multi-Scale Supply

Methyl 2-(3-cyanopyridin-4-YL)acetate is commercially available at 97–98% purity from multiple established suppliers including Bidepharm (97% purity with batch-specific NMR, HPLC, and GC quality reports) and Leyan (98% purity, stocked at 100 mg through 25 g scales with pricing transparency) . By contrast, the 2-cyano isomer (CAS 1000342-90-4) is listed at 95% purity with significantly higher per-gram cost (e.g., 1g for RMB 800) and limited bulk availability . The 4-cyano isomer (CAS 1260770-32-8) is listed by fewer suppliers with 98% purity but no published batch-specific analytical documentation . The ethyl ester variant (CAS 42285-29-0) is available but lacks the same depth of analytical characterization .

Commercial Sourcing Purity Specification Supply Chain

Optimal Application Scenarios for Methyl 2-(3-cyanopyridin-4-YL)acetate Based on Quantified Differentiation Evidence


Pim or p38 Kinase Inhibitor Lead Optimization Programs Requiring 3-Cyanopyridine Scaffold Intermediates

Medicinal chemistry teams pursuing Pim-1, Pim-2, Pim-3, or p38 MAP kinase targets should prioritize this methyl ester intermediate. As demonstrated by US Patent 7,781,591, the 3-cyanopyridine core is essential for hinge-region binding in the ATP pocket, and this specific methyl ester provides a direct entry point for generating the diverse substitution patterns exemplified in the patent's >100 compound SAR table [1]. The validated NaBH₄ reduction pathway yielding 4-(2-hydroxyethyl)nicotinonitrile (22.42% yield, 99.03% LCMS purity) further demonstrates that the intermediate supports practical scale-up to advanced building blocks without requiring de novo route scouting [2]. Using the 2-cyano or 4-cyano isomers would require complete re-optimization of both the synthetic route and the kinase inhibition SAR, as the altered nitrogen position disrupts the critical hinge-binding hydrogen bond network [1].

Pharmaceutical Process Development Leveraging Patent-Protected Synthetic Routes (WO2005/63768, US2014/45872)

Process chemistry groups developing routes referenced in SK Chemicals' WO2005/63768 or Novartis' US2014/45872 should standardize on this specific intermediate to ensure fidelity to the patent-disclosed transformations [1]. The compound's explicit appearance in these patent documents establishes it as the intended building block, and substituting the ethyl ester (MW 190.20 vs. 176.17 g/mol) would alter stoichiometric calculations, solvent partitioning behavior (ΔLogP ~0.50), and potentially require re-optimization of all downstream steps . The compound's predictable physicochemical profile (bp 295.5 °C, LogP 0.25) enables straightforward integration into existing purification workflows .

Multi-Gram Scale-Up and Library Synthesis with Competitive Multi-Supplier Procurement

Research organizations planning parallel library synthesis at multi-gram scale benefit from the compound's robust commercial supply chain. With confirmed availability at 97–98% purity from ≥4 suppliers providing batch-specific QC documentation (NMR, HPLC, GC), procurement teams can issue competitive bids to secure optimal pricing and minimize single-supplier dependency . The 2-cyano isomer, by contrast, is limited to 95% purity from fewer sources at premium pricing (RMB 800/g), creating both a purity gap and a supply bottleneck that directly increases the cost per library compound . For programs synthesizing ≥50 analogs, this differential in starting material purity and cost per gram translates into material savings and fewer failed reactions arising from lower-purity inputs.

Fragment-Based Drug Discovery Leveraging the 3-Cyanopyridine Pharmacophore as a Validated Kinase Hinge-Binder

Fragment-based drug discovery (FBDD) programs targeting kinase ATP-binding sites can employ this methyl ester as a fragment-linking anchor point. The 3-cyanopyridine moiety is recognized as a privileged hinge-binding fragment in kinase drug discovery, and the methyl acetate group at the 4-position provides a chemically tractable handle for fragment growing or linking strategies [1]. Because the compound's LogP of 0.25 places it within the favorable range for fragment screening (typically LogP < 3), it meets the physicochemical criteria for fragment library inclusion without requiring additional property optimization . The 2-cyano isomer (LogP not published but predicted to be different) and the 4-cyano isomer would present altered hydrogen-bonding vectors at the hinge, rendering them unsuitable as direct replacements in a fragment-linking campaign designed around the 3-cyanopyridine geometry [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for Methyl 2-(3-cyanopyridin-4-YL)acetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.